molecular formula C12H13NO3S B2382962 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034565-54-1

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2382962
CAS No.: 2034565-54-1
M. Wt: 251.3
InChI Key: XXCGVLVBFAOUAP-UHFFFAOYSA-N
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Description

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.

Scientific Research Applications

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

Target of Action

The compound “2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide” is a complex molecule with potential biological activity. It’s worth noting that thiophene-based analogs have been studied for their potential as biologically active compounds .

Mode of Action

It’s known that indole derivatives, which share some structural similarities with the compound , can bind with high affinity to multiple receptors . This suggests that “this compound” may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “this compound” could potentially affect a wide range of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiophene derivative, followed by the introduction of the methoxy and acetamide groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and solvents to withstand the rigorous conditions of large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
  • 2-methoxy-N-((5-(thiophen-3-yl)benzofuran-2-yl)methyl)acetamide
  • 2-methoxy-N-((5-(thiophen-3-yl)pyran-2-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide stands out due to its specific arrangement of the furan and thiophene rings. This unique structure contributes to its distinct chemical reactivity and biological activity. The presence of both methoxy and acetamide groups further enhances its versatility in various applications.

Properties

IUPAC Name

2-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-7-12(14)13-6-10-2-3-11(16-10)9-4-5-17-8-9/h2-5,8H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCGVLVBFAOUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(O1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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